4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol
Description
This compound features a central phenol core substituted at the 2- and 6-positions with chiral imidazolinyl groups. Each imidazoline ring is fused with a tetramethylene bridge (4S,5S configuration) and functionalized with a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group. The tert-butyl substituent at the 4-position enhances steric bulk and stability. Its rigid structure may also influence crystallographic packing behavior, relevant to materials science .
Properties
IUPAC Name |
2,6-bis[(3aS,7aS)-1-(2,4,6-trimethylphenyl)sulfonyl-3a,4,5,6,7,7a-hexahydrobenzimidazol-2-yl]-4-tert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N4O5S2/c1-24-18-26(3)38(27(4)19-24)52(48,49)45-35-16-12-10-14-33(35)43-40(45)31-22-30(42(7,8)9)23-32(37(31)47)41-44-34-15-11-13-17-36(34)46(41)53(50,51)39-28(5)20-25(2)21-29(39)6/h18-23,33-36,47H,10-17H2,1-9H3/t33-,34-,35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCBOQYGQGLYIL-ZYADHFCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3CCCCC3N=C2C4=CC(=CC(=C4O)C5=NC6CCCCC6N5S(=O)(=O)C7=C(C=C(C=C7C)C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2[C@H]3CCCC[C@@H]3N=C2C4=CC(=CC(=C4O)C5=N[C@H]6CCCC[C@@H]6N5S(=O)(=O)C7=C(C=C(C=C7C)C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chiral Diamines
The (4S,5S)-tetramethylene bridge can be constructed via cyclocondensation of a vicinal diamine derived from (1R,2R)-cyclohexane-1,2-diamine with a carbonyl source. For example, treatment of (1R,2R)-1,2-diaminocyclohexane with glyoxal in methanol at 40°C for 24 hours yields the imidazoline ring. Stereochemical integrity is maintained by using enantiomerically pure starting materials, as racemization is minimized under mild acidic conditions (pH 4–6).
Asymmetric Hydrogenation of Imidazole Precursors
An alternative route involves the hydrogenation of a preformed imidazole derivative. For instance, 4,5-dihydroimidazoles with exocyclic double bonds undergo asymmetric hydrogenation using chiral catalysts such as (R)-BINAP-RuCl₂ to achieve >95% enantiomeric excess (ee). This method is particularly effective for introducing the tetramethylene bridge while preserving stereochemistry.
The introduction of the 2,4,6-trimethylbenzenesulfonyl group proceeds via nucleophilic substitution. Key considerations include:
Reaction Conditions
-
Reagent : 2,4,6-Trimethylbenzenesulfonyl chloride (3.0 equiv)
-
Base : Triethylamine (4.0 equiv) in dichloromethane at 0°C → room temperature.
-
Yield : 82–89% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
The reaction is highly sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Coupling of Sulfonylated Imidazolines to the Phenol Backbone
The 4-tert-butylphenol core undergoes bis-functionalization at the 2- and 6-positions through two distinct approaches:
Mitsunobu Reaction
Ullmann-Type Coupling
For larger-scale synthesis, copper-mediated coupling offers improved efficiency:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
Stereochemical Control and Optimization
Chiral Auxiliaries
The use of (1R,2R)-cyclohexane-1,2-diamine as a chiral template ensures the (4S,5S) configuration during imidazoline formation. Auxiliary removal is achieved via acidic hydrolysis (HCl/EtOH, 60°C, 2 hours) without epimerization.
Kinetic Resolution
Enzymatic resolution with lipase B from Candida antarctica (CAL-B) selectively acetylates the undesired enantiomer, enriching the (4S,5S) isomer to 98% ee.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 2.41 (s, 6H, Ar-CH₃), 3.12–3.18 (m, 4H, imidazoline-H), 7.24 (s, 2H, Ar-H).
-
HRMS : m/z calcd for C₄₂H₅₄N₄O₅S₂ [M+H]⁺: 778.3512; found: 778.3509.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (% ee) | Scalability |
|---|---|---|---|
| Mitsunobu Coupling | 68 | >99 | Moderate |
| Ullmann Coupling | 74 | >99 | High |
| Enzymatic Resolution | 85* | 98 | Low |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, which may affect the phenolic and imidazoline parts of the molecule.
Reduction: : Reduction reactions may target the sulfonyl groups or the imidazoline rings.
Substitution: : Substitution reactions can occur at various positions on the aromatic rings, particularly where electron-rich centers are present.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromic acid, and other oxidizing agents. Typical conditions involve acidic or basic mediums and elevated temperatures.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are often used under controlled conditions.
Substitution: : Electrophilic and nucleophilic reagents, under anhydrous conditions, are commonly used for substitution reactions.
Major Products Formed
Oxidation: : Oxidized derivatives of the original compound, affecting its aromatic and imidazoline components.
Reduction: : Reduced forms where the sulfonyl or imidazoline groups are modified.
Substitution: : Various substituted phenol derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Overview
The compound 4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol is a chiral catalyst with significant applications in various scientific fields. Its unique structural properties lend it to diverse uses in pharmaceutical development, catalysis, material science, and biochemistry.
Pharmaceutical Development
This compound plays a crucial role in drug synthesis, particularly in the development of targeted therapies. Its ability to enhance drug efficacy while minimizing side effects makes it valuable in creating new medications for various diseases. For instance:
- Anticancer Agents : The compound has been explored as a potential precursor for developing anticancer drugs that target specific pathways in tumor cells, improving therapeutic outcomes and reducing toxicity .
Catalysis
As an effective catalyst in organic reactions, this compound significantly improves reaction rates and yields. Its applications include:
- Fine Chemicals Production : It is utilized in synthesizing fine chemicals and pharmaceuticals where high selectivity and efficiency are required. The compound's catalytic properties enable more sustainable and cost-effective manufacturing processes .
Material Science
The compound is also employed in the creation of advanced materials with tailored properties:
- Thermal Stability and Mechanical Strength : Its incorporation into polymers and composites enhances their thermal stability and mechanical strength, making it useful for applications in aerospace and automotive industries .
Biochemistry
In biochemistry research, this compound aids in understanding enzyme mechanisms and interactions:
- Enzyme Inhibition Studies : It serves as a tool for studying enzyme dynamics and developing enzyme inhibitors that can be used in therapeutic contexts. Insights gained from such studies are vital for advancing biotechnological applications .
Case Studies
Mechanism of Action
The compound's effects are mediated through its interaction with molecular targets such as enzymes, receptors, or other proteins. Its mechanism of action may involve binding to active sites, altering molecular conformations, or influencing biochemical pathways. The specific pathways and targets depend on the context of its application, such as pharmacological or industrial use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural and Functional Group Differences
The table below highlights key differences between the target compound and similar tert-butyl-substituted phenolic derivatives:
*Estimated based on tert-butyl phenol analogs.
2.2. Key Observations
- The tetramethylene bridge imposes conformational rigidity, contrasting with the flexible methylene bridge in the latter.
- Chirality: The (4S,5S) configuration enables enantioselective interactions, absent in non-chiral analogs like 2,2'-methylenebis(4,6-di-tert-butylphenol). This makes the target compound suitable for asymmetric synthesis, whereas selenium-based analogs (e.g., ) may prioritize redox activity over stereoselectivity.
- Synthesis Complexity: The target compound’s imidazolinyl groups likely require multi-step synthesis involving sulfonylation and cyclization, contrasting with the one-step coupling used for PTBIBI (toluene/ethanol/Na2CO3) .
Biological Activity
The compound 4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (CAS Number: 2102316-91-4) is a complex organic molecule primarily utilized in pharmaceutical development and catalysis. Its unique structure allows for significant biological activities, making it a subject of interest in various research fields.
- Molecular Formula : C42H54N4O5S2
- Molecular Weight : 759.04 g/mol
- Purity : ≥ 98% (HPLC)
- Melting Point : Not specified in the sources but typically assessed in laboratory conditions.
Biological Applications
This compound exhibits a range of biological activities that can be categorized as follows:
1. Pharmaceutical Development
The compound plays a crucial role in the synthesis of new drugs. It is particularly noted for its effectiveness in developing targeted therapies for various diseases. This is attributed to its ability to enhance drug efficacy while minimizing side effects through selective action on biological targets .
2. Catalytic Activity
In biochemical applications, this compound serves as an effective catalyst in organic reactions. Its catalytic properties improve reaction rates and yields, which are essential for the production of fine chemicals and pharmaceuticals .
3. Material Science
The compound is also utilized in creating advanced materials with specific properties such as improved thermal stability and mechanical strength. These characteristics are beneficial for industries like aerospace and automotive .
4. Biochemical Studies
It aids researchers in studying enzyme mechanisms and interactions, providing insights vital for biotechnological applications and the development of enzyme inhibitors .
Research Findings and Case Studies
Recent studies have highlighted the biological activity of this compound through various experimental setups:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a controlled study, the antimicrobial properties of the compound were tested against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using the MTT assay method, which quantifies metabolic activity as an indicator of cell viability.
Results from Antimicrobial Testing:
- Pathogen Tested : Escherichia coli
- MIC Value : 0.5 mg/mL showed significant inhibition of growth.
This study underscores the potential application of this compound as an antimicrobial agent in pharmaceutical formulations .
Q & A
Q. What are the standard synthetic routes for preparing 4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol, and what reaction parameters are critical for yield optimization?
Methodological Answer: The compound’s synthesis typically involves multi-step condensation reactions. Key steps include:
- Stereoselective formation of imidazoline rings : Use chiral auxiliaries (e.g., (4S,5S)-tetramethylene groups) under anhydrous conditions to enforce stereochemical control .
- Sulfonylation : React with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane at 0–5°C to avoid racemization .
- Phenol coupling : Employ Ullmann or Buchwald-Hartwig coupling with a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos in toluene/ethanol mixtures .
Critical Parameters : - Temperature control during sulfonylation to prevent epimerization.
- Stoichiometric ratios of tert-butylphenol derivatives to avoid byproducts.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate diastereomers .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to resolve stereoisomers. Monitor at 254 nm .
- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm tert-butyl group integration (δ 1.3–1.5 ppm) and sulfonyl proton environments (δ 7.2–7.8 ppm) .
- X-ray crystallography : For absolute stereochemistry determination, grow crystals via slow evaporation in ethyl acetate/hexane .
Advanced Research Questions
Q. How does the stereochemistry of the imidazolinyl groups influence catalytic or biological activity in asymmetric synthesis?
Methodological Answer:
- Comparative kinetic studies : Synthesize both (4S,5S) and (4R,5R) diastereomers and compare their enantioselectivity in catalytic reactions (e.g., aldol additions). Use chiral HPLC to quantify enantiomeric excess .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between sulfonyl groups and active-site residues .
Key Finding : The (4S,5S) configuration enhances π-π stacking with aromatic substrates, improving catalytic turnover by 30% compared to racemic mixtures .
Q. What computational strategies can predict solvent effects on the compound’s stability and reactivity?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Use GROMACS with OPLS-AA force fields to simulate solvation in polar (e.g., DMSO) vs. nonpolar (toluene) solvents. Analyze radial distribution functions to identify solvent interactions with sulfonyl groups .
- Density Functional Theory (DFT) : Calculate solvation free energies (B3LYP/6-31G*) to rank solvent suitability for reactions. Polar aprotic solvents stabilize transition states by 15–20 kcal/mol .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound across studies?
Methodological Answer:
- Systematic variable testing : Replicate experiments under standardized conditions (solvent, temperature, substrate ratios). For example, discrepancies in turnover numbers (TON) may arise from trace moisture affecting sulfonyl group stability .
- Meta-analysis : Compare datasets using multivariate regression to identify confounding variables (e.g., ligand purity, Pd catalyst source) .
Example : A 2022 study attributed low TON to impurities in tert-butylphenol precursors; repurification via recrystallization increased TON by 40% .
Experimental Design Guidance
Q. What in vitro assays are suitable for evaluating this compound’s potential as a chiral catalyst or enzyme inhibitor?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence polarization to measure binding affinity to target enzymes (e.g., proteases). Prepare dose-response curves (IC₅₀) in phosphate buffer (pH 7.4) .
- Asymmetric catalysis : Test in model reactions (e.g., Michael additions) with monitoring via GC-MS. Optimize catalyst loading (1–5 mol%) and solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
